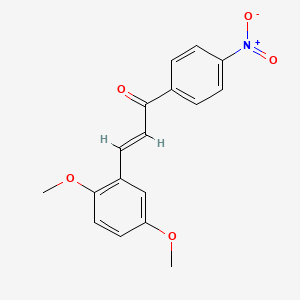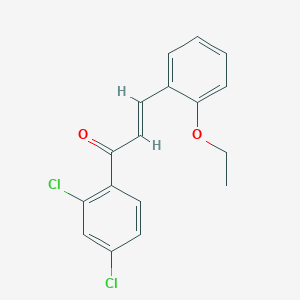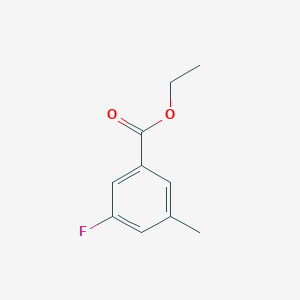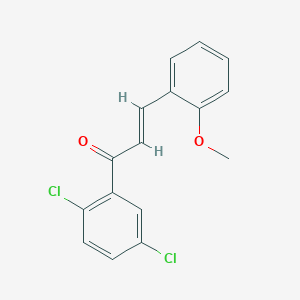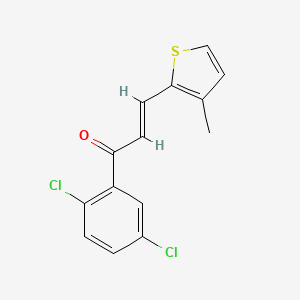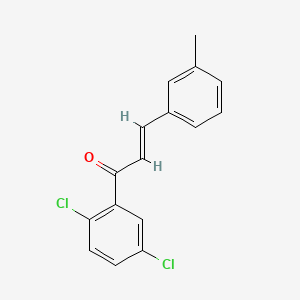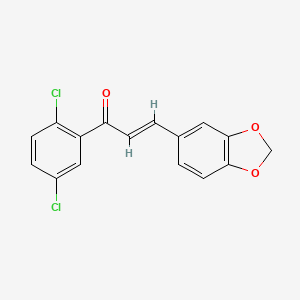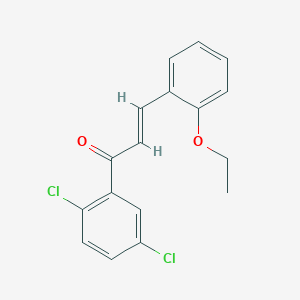
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-1-2,5-DCPE, is an organic compound used in the synthesis of various compounds and materials. It has been studied for its applications in scientific research, its mechanism of action, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2E-1-2,5-DCPE has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various organic compounds and materials, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of biologically active compounds, such as hormones, antibiotics, and drugs. Additionally, it has been used in the synthesis of materials for use in sensors, fuel cells, and other applications.
Wirkmechanismus
2E-1-2,5-DCPE acts as an electron acceptor in the Wittig reaction, donating electrons to the aldehyde or ketone to form a substituted olefin. Additionally, it can act as an electron donor in other reactions, donating electrons to other molecules to form more complex molecules.
Biochemical and Physiological Effects
2E-1-2,5-DCPE has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, and has been shown to possess anti-cancer, anti-bacterial, and anti-viral activity. Additionally, it has been shown to possess anti-allergic, anti-diabetic, and anti-fungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
2E-1-2,5-DCPE has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized using the Wittig reaction. Additionally, it is a versatile building block, and can be used in the synthesis of a variety of compounds and materials. However, it also has some limitations. It is not very soluble in water, and is not very stable in the presence of light or air.
Zukünftige Richtungen
There are several possible future directions for the use of 2E-1-2,5-DCPE. It could be used in the synthesis of more complex molecules, such as those used in pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of materials for use in sensors, fuel cells, and other applications. It could also be used in the synthesis of biologically active compounds, such as hormones, antibiotics, and drugs. Finally, it could be used in the synthesis of materials for use in medical devices and implants.
Synthesemethoden
2E-1-2,5-DCPE is synthesized through a process known as the Wittig reaction. This reaction involves the reaction of a phosphonium ylide, generated from a phosphonium salt, with an aldehyde or ketone in the presence of a base. The resulting product is a substituted olefin, which can then be further reacted with other compounds to form more complex molecules.
Eigenschaften
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)7-10-16(20)14-11-13(18)8-9-15(14)19/h3-11H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXGNITEHTNEW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





